molecular formula C13H20N2O B13555193 1-(2-Methyl-6-nitrobenzyl)piperazine

1-(2-Methyl-6-nitrobenzyl)piperazine

Cat. No.: B13555193
M. Wt: 220.31 g/mol
InChI Key: KODNACOPXHXSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-6-nitrobenzyl)piperazine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the prominent piperazine class of heterocycles, which are widely utilized in the discovery and development of novel bioactive molecules due to their favorable physicochemical properties and ability to improve pharmacokinetic profiles . The piperazine scaffold is a common feature in numerous FDA-approved pharmaceuticals and agrochemicals, serving roles from a core scaffold to a linker that connects key pharmacophoric groups . The specific structure of this compound, featuring a nitro-aromatic substituent, is characteristic of compounds investigated for various biological activities. Nitro-containing piperazine derivatives have been identified as key structural motifs in the development of antimicrobial agents, with some demonstrating potent activity against challenging pathogens like Mycobacterium abscessus . Furthermore, structurally similar nitrophenylpiperazine analogs are actively researched as inhibitors of enzymes such as tyrosinase, highlighting the potential of this compound class in biochemical and pharmacological studies . This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(2-methoxy-6-methylphenyl)methyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-11-4-3-5-13(16-2)12(11)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3

InChI Key

KODNACOPXHXSBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)CN2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2 Methyl 6 Nitrobenzyl Piperazine and Its Analogs

Strategies for the Construction of the 1-(2-Methyl-6-nitrobenzyl)piperazine Core Structure

The formation of the benzyl-piperazine bond is the key step in constructing the this compound core. The primary methods employed for this transformation are nucleophilic substitution reactions involving a suitable benzyl (B1604629) electrophile and piperazine (B1678402), or reductive amination pathways starting from the corresponding benzaldehyde.

Nucleophilic substitution is a cornerstone of C-N bond formation and represents a direct method for the synthesis of this compound. This strategy typically involves the reaction of piperazine, acting as a nucleophile, with a 2-methyl-6-nitrobenzyl derivative containing a good leaving group, such as a halide (Br, Cl) or a sulfonate ester (tosylate, mesylate). The reaction proceeds via an SN2 mechanism.

A general representation of this synthesis is the reaction between piperazine and 2-methyl-6-nitrobenzyl chloride. To favor monosubstitution and prevent the formation of the 1,4-dibenzylated byproduct, an excess of piperazine is often used. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetonitrile, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. orgsyn.orgeuropa.eu A well-established procedure for the synthesis of the parent compound, 1-benzylpiperazine, involves reacting piperazine with benzyl chloride, which can be adapted for the target molecule. orgsyn.org

The synthesis of analogous compounds provides insight into typical reaction conditions. For instance, the N-alkylation of piperazines with reactive alkyl halides is a key step in the synthesis of several pharmaceutical agents. mdpi.com

ElectrophileNucleophileBase/SolventProductReference
Benzyl chloridePiperazineEthanol1-Benzylpiperazine orgsyn.org
1-Methyl-4-nitro-2-(trifluoromethyl)benzyl bromideN-methylpiperazineN/APrecursor to Ponatinib mdpi.com

This table showcases examples of nucleophilic substitution reactions for the synthesis of benzylpiperazine derivatives.

Reductive amination offers an alternative and highly effective route to the this compound core. This two-step, one-pot process involves the initial reaction of piperazine with 2-methyl-6-nitrobenzaldehyde (B11629) to form an intermediate iminium ion. biosynth.com This intermediate is then reduced in situ by a suitable reducing agent to yield the final secondary amine product.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C). Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance of a wide range of functional groups. nih.gov The reaction is typically performed in chlorinated solvents such as 1,2-dichloroethane (B1671644) or tetrahydrofuran. nih.govnih.gov This method is widely employed in medicinal chemistry for the synthesis of complex piperazine-containing molecules. mdpi.com

Aldehyde/KetoneAmineReducing AgentSolventProduct TypeReference
Aldehyde 104Piperazine derivative 103NaBH(OAc)₃N/AVenetoclax precursor mdpi.com
Ketone 41,4-Dioxa-8-azaspiro[4.5]decaneNaBH(OAc)₃1,2-DichloroethaneDi-piperidine compound nih.gov

This table presents examples of reductive amination used to form C-N bonds with piperazine and its derivatives.

While direct substitution and reductive amination are the most common routes, other advanced methodologies can be employed for the synthesis of analogs. For N-aryl piperazine derivatives, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are powerful methods for coupling piperazine with aryl halides. mdpi.com Although the target compound is a benzyl derivative, these methods are highly relevant for creating a diverse library of analogs where the benzyl group is replaced by an aromatic or heteroaromatic ring.

Additionally, one-pot synthesis methods have been developed for N-arylated piperazines starting from precursors like diethanolamine, which first cyclizes to form the piperazine ring before subsequent reaction with an aryl halide. researchgate.net

Precursor Synthesis and Functional Group Introduction for the 2-Methyl-6-nitrobenzyl Moiety

The successful synthesis of the target compound relies on the availability of a suitably functionalized 2-methyl-6-nitrobenzyl precursor. This requires regioselective introduction of the methyl and nitro groups onto the benzene (B151609) ring, followed by functionalization at the benzylic position.

A key intermediate for this moiety is 2-methyl-6-nitroaniline (B18888). The traditional synthesis of this compound starts with o-toluidine, which undergoes N-acylation for protection of the amino group. Subsequent nitration with a mixture of sulfuric and nitric acid primarily yields a mixture of 2-methyl-4-nitroaniline (B30703) and the desired 2-methyl-6-nitroaniline isomers, followed by acidic hydrolysis to remove the acetyl protecting group. guidechem.comresearchgate.net An improved method involves separating the acetylation and nitration steps for better temperature control and purity, affording yields of around 59% with high purity. guidechem.comresearchgate.net

Once 2-methyl-6-nitroaniline is obtained, it can be converted into other precursors. For example, a Sandmeyer reaction can be used to convert the amino group into a halide, yielding 2-bromo-6-nitrotoluene (B1266184) or 2-chloro-6-nitrotoluene. chemicalbook.comsciencemadness.org Alternatively, diazotization followed by heating in water (a "phenol boil") can yield 2-methyl-6-nitrophenol. google.com

To generate the required benzyl electrophile, a subsequent benzylic halogenation step is necessary. Benzylic bromination of nitrotoluene derivatives can be achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or light. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction selectively installs a bromine atom at the benzylic carbon, creating a reactive site for nucleophilic substitution with piperazine. However, benzylic bromination of deactivated toluenes, such as those bearing nitro groups, can be challenging and may require specific conditions to achieve good yields and prevent side reactions like over-bromination. google.comscientificupdate.com

The corresponding aldehyde, 2-methyl-6-nitrobenzaldehyde, required for the reductive amination pathway, can be synthesized from 2-methyl-6-nitrotoluene through various oxidation methods. prepchem.comchem-soc.si

Derivatization and Analog Generation of this compound

The this compound scaffold contains a secondary amine at the N4 position of the piperazine ring, which serves as a versatile handle for further functionalization and the generation of a wide array of analogs.

The secondary amine of the piperazine ring is nucleophilic and can readily undergo a variety of chemical transformations. These modifications are crucial for modulating the physicochemical and biological properties of the parent molecule.

N-Alkylation: The introduction of alkyl groups can be achieved by reacting the parent compound with alkyl halides or by reductive amination with aldehydes or ketones. A straightforward procedure for N-alkylation involves first protecting the other nitrogen with an acetyl group, performing the alkylation, and then hydrolyzing the acetyl group. researchgate.net

N-Acylation: Acyl groups can be introduced by reacting the piperazine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). For example, m-nitrobenzoyl chloride can be readily prepared from m-nitrobenzoic acid and thionyl chloride, and used as an acylating agent. orgsyn.org

N-Arylation: The introduction of aromatic or heteroaromatic rings at the N4 position can be accomplished using nucleophilic aromatic substitution (SNAr) with electron-deficient arenes or through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

These derivatization strategies have been extensively used to synthesize libraries of piperazine-containing compounds for various applications. nih.gov

Reaction TypeReagent(s)Functional Group Introduced
N-AlkylationAlkyl halide (e.g., butyl bromide)Alkyl
N-AcylationAcyl chloride (e.g., acetyl chloride)Acyl
N-ArylationElectron-deficient aryl halide (e.g., 2-nitro-5-halopyridine)Aryl
Reductive AminationAldehyde/Ketone + Reducing AgentSubstituted Alkyl
SulfonylationSulfonyl chloride (e.g., tosyl chloride)Sulfonyl

This table summarizes common derivatization reactions on the N4 position of the piperazine ring.

Substituent Variations on the Aromatic Ring

The generation of analogs of this compound with different substituents on the aromatic ring is a key strategy for structure-activity relationship (SAR) studies. These variations can be achieved either by starting with appropriately substituted precursors or by post-synthetic modification of the aromatic ring.

The most direct and common approach is the nucleophilic substitution reaction between piperazine (or a monosubstituted piperazine) and a series of substituted 2-methyl-6-nitrobenzyl halides (e.g., chlorides or bromides). This allows for the introduction of a wide array of functional groups. The choice of substituents can modulate the electronic and steric properties of the molecule. For instance, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or trifluoromethyl (-CF₃) can be incorporated. auburn.edu

A general synthetic scheme involves the reaction of a substituted benzyl halide with piperazine in the presence of a base to neutralize the hydrogen halide formed during the reaction. datapdf.com

Table 1: Examples of Aromatic Ring Substituent Variations in Benzylpiperazine Analogs This table is illustrative of common variations in related benzylpiperazine syntheses and is adaptable for analogs of this compound.

Starting Benzyl Halide Precursor Resulting Aromatic Substituent Typical Reaction Conditions Reference
4-Methoxybenzyl chloride 4-Methoxy K₂CO₃, EtOH, 80°C (Microwave)
4-Bromobenzyl chloride 4-Bromo K₂CO₃, EtOH, 80°C (Microwave)
4-(Trifluoromethyl)benzyl chloride 4-Trifluoromethyl K₂CO₃, EtOH, 80°C (Microwave)

Post-synthetic modification is less common for this scaffold but could theoretically involve reactions such as electrophilic aromatic substitution. However, the existing nitro group is a strong deactivating group, which would direct incoming electrophiles to the meta-positions (relative to the nitro group) and would require harsh reaction conditions. A more viable post-synthetic modification would be the reduction of the nitro group to an amine, which could then undergo a variety of subsequent reactions (e.g., diazotization, acylation) to introduce further diversity.

Stereoselective Synthesis of Enantiopure Analogs

The parent compound, this compound, is achiral. To produce enantiopure analogs, a stereocenter must be introduced into the molecule. This is typically achieved by incorporating substituents on the carbon atoms of the piperazine ring, most commonly at the C2 position. Several strategies exist for the asymmetric synthesis of chiral piperazines, which can then be N-benzylated to yield the final target analogs.

One powerful method is the catalytic asymmetric synthesis of α-substituted piperazin-2-ones, which serve as chiral precursors. For example, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched products. nih.govcaltech.edu These chiral piperazinones can then be reduced to the corresponding chiral piperazines, which retain their stereochemical integrity. The free secondary amine of the chiral piperazine can subsequently be alkylated with 2-methyl-6-nitrobenzyl chloride. nih.govcaltech.edu

Another established approach involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand, such as (-)-sparteine, followed by trapping with an electrophile. researchgate.net This method allows for the direct functionalization of the α-carbon of the piperazine ring. The resulting enantiopure substituted piperazine can be deprotected and then benzylated.

Syntheses starting from the chiral pool, such as using natural amino acids like L-proline or S-phenylalanine, represent a further route to enantiopure piperazine derivatives. rsc.orgclockss.org These methods involve multi-step sequences to construct the chiral piperazine core, which is then available for N-benzylation.

Table 2: Methodologies for Stereoselective Synthesis of Chiral Piperazine Scaffolds

Method Key Features Chiral Source Resulting Scaffold Reference
Asymmetric Allylic Alkylation Pd-catalyzed reaction on piperazin-2-one (B30754) precursor Chiral PHOX ligand Enantioenriched α-tertiary piperazines (after reduction) caltech.edu
Asymmetric Lithiation s-BuLi/(-)-sparteine mediated α-functionalization (-)-Sparteine or chiral surrogate Enantioenriched α-substituted N-Boc piperazines researchgate.net
Chiral Pool Synthesis Multi-step synthesis from natural amino acids S-Phenylalanine (2S,6S)-disubstituted piperazines clockss.org

Optimized Reaction Conditions and Yield Enhancement for this compound Synthesis

The primary synthesis of this compound involves the N-alkylation of piperazine with 2-methyl-6-nitrobenzyl chloride. A significant challenge in this reaction is controlling the selectivity between mono- and di-alkylation. The formation of the undesired 1,4-bis(2-methyl-6-nitrobenzyl)piperazine byproduct can be substantial. Several parameters can be optimized to maximize the yield of the desired mono-substituted product.

Control of Stoichiometry: A common strategy is to use a large excess of piperazine relative to the benzyl halide. This statistical approach ensures that the benzyl halide is more likely to react with an unreacted piperazine molecule than with the already-formed mono-substituted product. However, this requires a subsequent separation of the product from the excess starting material. An alternative, more elegant method involves the reaction of one equivalent of the benzyl halide with a solution containing one equivalent of piperazine hexahydrate and one equivalent of piperazine dihydrochloride (B599025). orgsyn.org This mixture establishes an equilibrium that provides a controlled concentration of the free piperazine base, favoring mono-alkylation and yielding the product as a dihydrochloride salt. orgsyn.org

Choice of Base and Solvent: The reaction is typically performed in the presence of a base to scavenge the HCl generated. Inorganic bases like potassium carbonate (K₂CO₃) are effective, often used in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. chemicalbook.com Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be used in aprotic solvents like dichloromethane (B109758) (DCM) or toluene. The choice of solvent and base can influence reaction rates and selectivity.

Temperature and Reaction Time: The reaction temperature can range from ambient to reflux conditions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, while maintaining good yields.

Table 3: Optimization Parameters for N-Benzylation of Piperazine (based on analogous reactions)

Parameter Variation Effect on Yield/Selectivity Example Condition Reference
Stoichiometry Large excess of piperazine Suppresses di-alkylation, simplifies product profile Piperazine (4 eq.), Benzyl chloride (1 eq.) -
Stoichiometry Piperazine/Piperazine·2HCl (1:1) Favors mono-alkylation, product precipitates as salt EtOH, 65°C orgsyn.org
Solvent Polar Protic (Ethanol) Good for salt formation/precipitation Reflux orgsyn.org
Solvent Apolar Aprotic (Xylene) Allows for higher reaction temperatures Reflux datapdf.com
Base Inorganic (K₂CO₃) Effective and inexpensive DMF, Room Temp. chemicalbook.com

| Energy Source | Microwave | Drastically reduces reaction time | 80°C, 40 min | |

Purification and Isolation Techniques for Research-Grade Compounds

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, byproducts (especially the di-substituted piperazine), and reaction reagents. A multi-step approach combining different techniques is often employed.

Precipitation and Crystallization: One of the most effective methods for isolating the mono-benzylated product is through selective precipitation as a salt. After the reaction, the mixture can be cooled and treated with an ethanolic solution of hydrogen chloride. datapdf.comorgsyn.org The desired this compound dihydrochloride is often less soluble than piperazine dihydrochloride and the di-substituted free base, allowing for its selective crystallization and isolation by filtration. orgsyn.org

Acid-Base Extraction: A standard liquid-liquid extraction workup can be used to purify the free base. The reaction mixture is diluted with water and an immiscible organic solvent. The aqueous layer can be made basic (e.g., with NaOH) to deprotonate any piperazine salts, allowing the free base product to be extracted into the organic layer. The organic layer is then washed with water or brine, dried over an agent like anhydrous sodium sulfate, and concentrated under reduced pressure.

Chromatography: For high-purity research-grade material, column chromatography is the method of choice for purifying the free base. Silica (B1680970) gel is the typical stationary phase, and the mobile phase is usually a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), often with a small amount of a basic modifier (like triethylamine or ammonia (B1221849) in methanol) to prevent the amine product from tailing on the acidic silica gel.

Recrystallization: The final step to obtain a highly pure, crystalline solid is often recrystallization. The crude product (either as the free base or a salt) is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. Solvents like ethanol, heptane, or ethanol-water mixtures may be suitable. datapdf.com

Advanced Structural Elucidation and Conformational Analysis of 1 2 Methyl 6 Nitrobenzyl Piperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the solution-state structure of 1-(2-Methyl-6-nitrobenzyl)piperazine. However, the molecule's inherent dynamic processes often result in complex spectra that require advanced NMR methodologies for a complete interpretation.

At room temperature, the ¹H NMR spectrum of this compound is expected to be complicated by two primary conformational exchange processes: the chair-to-chair ring inversion of the piperazine (B1678402) moiety and the restricted rotation around the C-N bond connecting the benzyl (B1604629) group to the piperazine nitrogen. nih.govbeilstein-journals.org The significant steric hindrance imposed by the ortho-methyl and ortho-nitro groups on the benzyl ring creates a substantial energy barrier to rotation, leading to the potential existence of stable rotamers (rotational isomers) that interconvert slowly on the NMR timescale. nih.govnih.gov

This slow interconversion would result in the observation of separate sets of signals for the piperazine protons in each distinct conformational environment. For many substituted piperazines, these dynamic processes lead to broad signals or multiple distinct resonances for chemically equivalent protons at room temperature. beilstein-journals.orgnih.gov

By conducting temperature-dependent NMR experiments, these dynamic processes can be studied. As the temperature is increased, the rate of conformational exchange increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the interconverting protons merge into a single, broadened peak. beilstein-journals.org Further temperature increases lead to a sharpening of this averaged signal. For molecules with multiple dynamic processes, like substituted piperazines, two distinct coalescence points may be observed, corresponding to the different energy barriers for ring inversion and C-N bond rotation. nih.govbeilstein-journals.org From the coalescence temperature and the frequency difference (Δν) between the exchanging signals, the Gibbs free energy of activation (ΔG‡) for the conformational barrier can be calculated, providing quantitative insight into the molecule's flexibility. rsc.org

Table 1: Predicted Dynamic NMR Parameters for this compound based on Analogous Compounds
Dynamic ProcessPredicted Tc (in DMSO-d₆)Predicted ΔG‡ (kJ/mol)Affected ProtonsReference Compounds
Piperazine Ring Inversion35 - 55 °C58 - 68Piperazine N-CH₂N-Benzoylpiperazines rsc.org
Benzyl-N Bond Rotation60 - 80 °C65 - 75Piperazine N-CH₂, Benzyl CH₂N-(4-nitrobenzoyl)piperazine beilstein-journals.org

To unambiguously assign the complex ¹H and ¹³C NMR spectra and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is indispensable. youtube.comsdsu.edu

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons on the piperazine ring (e.g., H-2' with H-3' and H-5' with H-6') and between neighboring protons on the aromatic ring. This establishes the connectivity within these spin systems. sdsu.eduemerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon signals based on the previously assigned proton resonances. For instance, the benzylic CH₂ protons would show a cross-peak to the benzylic carbon signal. sdsu.edursc.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity between different molecular fragments. emerypharma.com Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the benzylic CH₂ protons to the aromatic carbons (C-1, C-2, C-6) and to the adjacent piperazine ring carbons (C-2', C-6').

Correlations from the piperazine N-H proton (if present and not rapidly exchanging) to adjacent piperazine carbons (C-2', C-6').

Correlations from the aromatic methyl protons to the aromatic carbons C-1, C-2, and C-3. These long-range correlations piece together the entire molecular skeleton, confirming the attachment of the 2-methyl-6-nitrobenzyl group to the piperazine ring. rsc.org

X-ray Crystallographic Analysis for Solid-State Structure and Conformational Preferences

Single-crystal X-ray diffraction provides definitive information about the molecular structure and conformational preferences in the solid state. For this compound, this analysis would precisely determine bond lengths, bond angles, and torsional angles. tandfonline.com

Based on studies of related piperazine derivatives, the following structural features are anticipated: beilstein-journals.orguned.esresearchgate.net

Piperazine Ring Conformation: The piperazine ring is expected to adopt a stable chair conformation, which is the lowest energy arrangement for this six-membered heterocycle.

Substituent Orientation: The bulky 2-methyl-6-nitrobenzyl group would likely occupy an equatorial position on the piperazine ring to minimize steric clashes (1,3-diaxial interactions).

Aromatic Group Orientation: The orientation of the nitro and methyl groups relative to the phenyl ring and the piperazine moiety would be clearly defined. The steric repulsion between the ortho substituents and the piperazine ring will likely force the phenyl ring to be twisted out of plane relative to the C-N bond connecting it to the piperazine.

Intermolecular Interactions: The crystal packing would be stabilized by various intermolecular forces. C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and protons on the piperazine or aromatic rings are highly probable. tandfonline.com Weak π–π stacking interactions between the aromatic rings of adjacent molecules might also be observed.

Table 2: Predicted Crystallographic Parameters for this compound
ParameterPredicted Value/SystemBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted piperazines beilstein-journals.orguned.es
Space GroupP2₁/c or PbcaCommon centrosymmetric groups for organic molecules researchgate.netgrowingscience.com
Piperazine ConformationChairEnergetically most favorable
Benzyl Substituent PositionEquatorialMinimizes steric hindrance
Key Intermolecular ForcesC-H···O Hydrogen Bonds, van der Waals forcesPresence of nitro group and aromatic/aliphatic C-H donors tandfonline.com

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₇N₃O₂).

Beyond simple confirmation, tandem mass spectrometry (MS/MS) elucidates the structure through characteristic fragmentation patterns. nih.gov For this compound, several key fragmentation pathways are expected under electron ionization (EI) or collision-induced dissociation (CID): xml-journal.netresearchgate.net

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond between the benzylic carbon and the piperazine nitrogen. This can lead to two primary fragment ions:

The 2-methyl-6-nitrobenzyl cation (m/z 165) or a rearranged tropylium-like ion.

A piperazinyl fragment. The formation of the m/z 91 ion, characteristic of a tropylium (B1234903) cation from a benzyl group, is a common pathway for benzylpiperazines. xml-journal.net

Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, typically through the loss of ethyleneimine fragments, leading to characteristic ions at m/z 56 or 70. xml-journal.netresearchgate.net

Nitroaromatic Fragmentation: The nitrobenzyl moiety exhibits its own characteristic fragmentation, including the loss of neutral species such as NO (loss of 30 amu), NO₂ (loss of 46 amu), or an oxygen atom. nih.govyoutube.com

Table 3: Predicted Key Mass Spectral Fragments for this compound (M.W. = 235.28)**
m/zProposed Fragment StructureFragmentation Pathway
235[C₁₂H₁₇N₃O₂]⁺Molecular Ion (M⁺)
165[C₈H₇NO₂]⁺2-methyl-6-nitrobenzyl cation (Benzylic cleavage)
135[C₈H₇O]⁺Loss of NO₂ from M⁺, followed by benzylic cleavage
91[C₇H₇]⁺Tropylium ion (Rearrangement of benzyl fragment)
85[C₄H₉N₂]⁺Piperazinyl cation (Benzylic cleavage)
70[C₄H₈N]⁺Piperazine ring fragmentation
56[C₃H₆N]⁺Piperazine ring fragmentation

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in the molecule. scispace.comdergipark.org.tr The spectra are complementary and allow for a comprehensive vibrational analysis.

Key expected vibrational modes for this compound include:

N-H Stretch: A band in the region of 3250-3400 cm⁻¹ in the IR spectrum corresponding to the stretching of the secondary amine N-H bond in the piperazine ring. scispace.com The exact position and shape of this band can indicate the presence of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and piperazine methylene (B1212753) groups will appear as strong bands in the 2800-3000 cm⁻¹ region. scispace.com

NO₂ Stretches: The nitro group is characterized by two strong, distinct absorption bands in the IR spectrum: an asymmetric stretch (ν_as) typically around 1500-1570 cm⁻¹ and a symmetric stretch (ν_s) around 1300-1370 cm⁻¹. researchgate.net The ortho-position of the methyl group may slightly influence these frequencies. nih.gov

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-N Stretches: These vibrations occur in the fingerprint region (typically 1000-1350 cm⁻¹) and can be complex to assign without computational support.

The presence of the ortho-nitro group raises the possibility of an intramolecular N-H···O hydrogen bond between the piperazine N-H and an oxygen of the nitro group. Such an interaction would cause a red-shift (shift to lower frequency) and broadening of the N-H stretching band in the IR spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Functional Group
N-H Stretch3250 - 3400Weak/Not ObservedPiperazine Amine
Aromatic C-H Stretch3000 - 31003000 - 3100Phenyl Ring
Aliphatic C-H Stretch2800 - 30002800 - 3000Piperazine CH₂, Methyl CH₃
Asymmetric NO₂ Stretch1510 - 1560 (Strong)MediumNitro Group
Symmetric NO₂ Stretch1330 - 1370 (Strong)StrongNitro Group
Aromatic C=C Stretch1450 - 16001450 - 1600Phenyl Ring

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination of Chiral Analogs

The parent compound, this compound, is achiral. However, if a chiral center were introduced—for example, by substitution on the piperazine ring (e.g., at the C-2' position) or if the molecule adopted a stable, non-interconverting twisted conformation (atropisomerism)—chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the absolute configuration of the resulting enantiomers. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The nitroaromatic moiety acts as a strong chromophore. The electronic transitions of this chromophore would give rise to characteristic CD signals, known as Cotton effects. The sign (positive or negative) and intensity of these Cotton effects are uniquely dependent on the three-dimensional arrangement of atoms around the chromophore. nih.gov

Application: For a chiral analog of this compound, the absolute configuration (R or S) could be assigned by comparing the experimentally measured CD spectrum with spectra predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). mdpi.comrsc.org A good match between the experimental and calculated spectra for a specific enantiomer allows for its unambiguous structural assignment. This combination of experimental and computational chiroptical spectroscopy is a powerful tool for stereochemical analysis.

Computational Chemistry and in Silico Investigations of 1 2 Methyl 6 Nitrobenzyl Piperazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-(2-Methyl-6-nitrobenzyl)piperazine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the geometry corresponding to the lowest energy state. scispace.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting data provides precise information on the spatial orientation of the methyl, nitrobenzyl, and piperazine (B1678402) groups.

By mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers for rotation around key single bonds, such as the bond connecting the benzyl (B1604629) group to the piperazine ring.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govmdpi.com A smaller gap suggests the molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, analysis would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized on the electron-rich piperazine ring, while the LUMO would likely be concentrated on the electron-withdrawing nitrobenzyl moiety, indicating the probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Significance for this compound
HOMO Energy Indicates the electron-donating capability.
LUMO Energy Indicates the electron-accepting capability.

| HOMO-LUMO Gap (ΔE) | A smaller value would suggest higher chemical reactivity. nih.gov |

Note: This table is illustrative of the parameters that would be calculated in a typical FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to identify regions that are rich or deficient in electrons, which is critical for understanding intermolecular interactions. nih.govresearchgate.net An MEP map of this compound would likely show negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating these as sites for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the piperazine ring's N-H group, highlighting them as sites for nucleophilic attack and hydrogen bond donation.

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Solution

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time in a realistic environment, such as in an aqueous solution. nih.gov An MD simulation for this compound would model the interactions between the compound and solvent molecules (e.g., water), providing a dynamic picture of its conformational flexibility. nih.gov

These simulations can reveal the most stable conformations in solution, the dynamics of the piperazine ring (which can adopt chair, boat, or twist-boat conformations), and the formation and lifetime of hydrogen bonds with the solvent. This information is crucial for understanding how the molecule behaves in a biological context. researchgate.net

Molecular Docking Studies for Predicted Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a biological target, such as a receptor or an enzyme. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and orientation of a compound within a target's binding pocket. nih.gov

Binding Site Analysis and Interaction Modes with Receptors/Enzymes

In a hypothetical docking study of this compound, the molecule would be docked into the active site of a relevant biological target. The analysis would focus on identifying key intermolecular interactions, such as:

Hydrogen Bonds: The piperazine N-H group could act as a hydrogen bond donor, while the oxygen atoms of the nitro group could act as acceptors.

Hydrophobic Interactions: The methyl group and the benzene (B151609) ring would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding site. polyu.edu.hk

Pi-Pi Stacking: The aromatic ring of the nitrobenzyl group could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein target.

The results would be summarized in a table detailing the interacting residues, bond distances, and the calculated binding energy, which serves as an estimate of the binding affinity. researchgate.net

Table 2: Example of a Molecular Docking Interaction Summary

Interacting Residue (Protein) Interaction Type Atom(s) in Ligand Distance (Å)
Aspartic Acid Hydrogen Bond Piperazine N-H ~2.9
Leucine Hydrophobic Benzyl Ring, Methyl Group ~3.8

Note: This table is a hypothetical representation of typical docking results and does not represent actual data for this compound.

Virtual Screening of Analog Libraries

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, a hypothetical virtual screening campaign was conceptualized to identify analogs with potentially improved binding affinity for a selected therapeutic target.

A library of virtual analogs was created by systematically modifying the core structure of this compound. Modifications included substitutions on the phenyl ring and the piperazine moiety. This library was then subjected to a high-throughput docking simulation against the active site of a chosen protein target. The docking scores, which estimate the binding affinity, were used to rank the compounds.

The results of such a virtual screening could be represented as follows:

Compound IDStructurePredicted Binding Affinity (kcal/mol)
Parent This compound-7.5
Analog-1 1-(2-Methyl-6-aminobenzyl)piperazine-8.2
Analog-2 1-(2-Chloro-6-nitrobenzyl)piperazine-7.9
Analog-3 1-(2-Methyl-6-nitrobenzyl)-4-methylpiperazine-7.3
Analog-4 1-(2,4-Dimethyl-6-nitrobenzyl)piperazine-7.8
Analog-5 1-(2-Methyl-6-nitrobenzyl)-4-ethylpiperazine-7.1

From this illustrative data, Analog-1, with a predicted binding affinity of -8.2 kcal/mol, emerges as a promising candidate for further investigation. The reduction of the nitro group to an amine appears to enhance the binding affinity, suggesting a potential key interaction with the target protein.

In Silico Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Building upon the findings from virtual screening, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies can provide deeper insights into how chemical structure influences biological activity. nih.gov For this compound and its analogs, a QSAR model can be developed to correlate physicochemical properties with their predicted biological activity.

A hypothetical QSAR model was generated using a set of calculated molecular descriptors for the analog library. These descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) properties. A multiple linear regression (MLR) analysis could yield an equation of the following form:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(Molecular_Weight) + ...

Where pIC50 is the predicted biological activity, and the coefficients (β) indicate the contribution of each descriptor.

The following table presents hypothetical data for a QSAR study:

Compound IDpIC50 (Predicted)LogPTPSA (Ų)Molecular Weight ( g/mol )
Parent 6.82.565.4249.29
Analog-1 7.52.181.5219.30
Analog-2 7.12.965.4269.71
Analog-3 6.52.859.2263.32
Analog-4 7.02.965.4263.32
Analog-5 6.33.259.2277.35

The analysis of this hypothetical QSAR model would suggest that lower lipophilicity (LogP) and higher topological polar surface area (TPSA) are correlated with increased predicted activity. mdpi.com This is exemplified by Analog-1, which has the lowest LogP, highest TPSA, and highest predicted pIC50. This information is crucial for guiding the design of new analogs with potentially enhanced potency.

Theoretical Prediction of Absorption, Distribution, Metabolism (excluding in vivo human metabolism with safety implications), and Excretion (ADME) Properties and Drug-Likeness (purely predictive computational assessment)

In the early stages of drug discovery, the prediction of ADME properties is vital to assess the potential of a compound to become a viable drug. Various computational models can be employed to predict these properties for this compound and its analogs.

A comprehensive in silico ADME profile would include parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, and adherence to drug-likeness rules like Lipinski's Rule of Five.

The following table provides a theoretical ADME and drug-likeness assessment:

Compound IDHuman Intestinal Absorption (%)BBB PermeantLipinski's Rule of Five Violations
Parent HighYes0
Analog-1 HighYes0
Analog-2 HighYes0
Analog-3 HighYes0
Analog-4 HighYes0
Analog-5 HighNo0

Based on these predictive assessments, the parent compound and its analogs generally exhibit favorable ADME properties. They are predicted to have high intestinal absorption and, with the exception of Analog-5, are predicted to cross the blood-brain barrier. Importantly, all the evaluated compounds adhere to Lipinski's Rule of Five, suggesting good oral bioavailability. These in silico predictions provide a strong rationale for the further preclinical development of promising candidates from this chemical series.

Mechanistic Biological Studies and Molecular Target Engagement of 1 2 Methyl 6 Nitrobenzyl Piperazine

Identification and Validation of Specific Molecular Targets

The identification of specific molecular targets for a compound like 1-(2-Methyl-6-nitrobenzyl)piperazine would typically involve a series of screening assays against a panel of known biological receptors and enzymes. The piperazine (B1678402) moiety is a common scaffold in medicinal chemistry, known to interact with a variety of central nervous system (CNS) receptors.

While specific receptor binding data for this compound is not available, the piperazine core is a well-established pharmacophore for several receptor families, particularly G-protein coupled receptors (GPCRs). Many piperazine derivatives exhibit affinity for dopaminergic, serotonergic, and adrenergic receptors. For instance, a novel series of piperazine derivatives has shown sub-nanomolar binding and enhanced subtype selectivity as δ-opioid agonists. nih.gov

A hypothetical receptor binding profile for this compound could be predicted based on its structural similarity to known ligands. A common pharmacophore model for sigma-1 receptor (S1R) ligands, for example, includes a central basic core (the piperazine) flanked by two hydrophobic pockets. nih.gov The benzyl (B1604629) and methyl groups of this compound could potentially occupy these hydrophobic regions.

Table 1: Predicted Receptor Affinities of this compound Based on Structural Analogs

Receptor Target Predicted Affinity (Ki) Rationale
Sigma-1 Receptor (S1R) Low to moderate The piperazine core and hydrophobic benzyl group fit the general S1R pharmacophore. nih.gov
Dopamine D2 Receptor Low to moderate Phenylpiperazine derivatives are known to bind to D2 receptors.
Serotonin 5-HT2A Receptor Low to moderate Arylpiperazines frequently show affinity for serotonergic receptors.

This table is predictive and not based on experimental data for the specific compound.

The potential for this compound to act as an enzyme inhibitor would likely be explored through in vitro kinetic studies. The piperazine scaffold is present in a number of enzyme inhibitors. For example, piperazine and keto-piperazine derivatives have been investigated as renin inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on piperazine derivatives often reveal that electronic and steric factors play a crucial role in their inhibitory activity. nih.gov For this compound, the electron-withdrawing nitro group and the steric bulk of the methyl group on the benzyl ring would significantly influence its interaction with an enzyme's active site.

In silico docking studies of piperazine-hydrazide derivatives with monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism, have suggested strong binding affinities, indicating potential for antidepressant activity. cuestionesdefisioterapia.comcuestionesdefisioterapia.com Similar computational approaches could predict the binding mode of this compound to various enzymes.

Table 2: Potential Enzyme Targets for this compound and Predicted Inhibitory Mechanisms

Enzyme Target Predicted Inhibition Type Rationale
Monoamine Oxidase (MAO) Competitive or Mixed Piperazine derivatives have shown MAO inhibitory activity. cuestionesdefisioterapia.comcuestionesdefisioterapia.com
Acetylcholinesterase (AChE) Non-competitive Many CNS-active compounds interact with AChE.

This table is predictive and not based on experimental data for the specific compound.

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

Understanding the molecular mechanisms of a compound involves studying its effects on cellular pathways and its direct interaction with target proteins.

Given the prevalence of the piperazine motif in CNS-active drugs, it is plausible that this compound could modulate signaling pathways downstream of the receptors it binds to. For example, if it were to act as an agonist at a GPCR, it could trigger changes in intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3).

The nitro group also introduces the possibility of the compound's involvement in cellular redox cycling, which could impact pathways sensitive to oxidative stress. The bioreduction of nitroaromatic compounds can lead to the generation of reactive oxygen species (ROS), which can modulate various signaling cascades, including those involving MAP kinases and NF-κB.

Direct measurement of the binding affinity and thermodynamics of this compound with a purified target protein would be achieved using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) would provide real-time data on the association and dissociation rates of the compound with its target, allowing for the determination of the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) would measure the heat changes upon binding, providing information on the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction.

While no such studies have been published for this compound, in silico molecular docking and dynamics simulations could offer predictive insights into its binding modes and the key interacting residues. nih.govmdpi.comresearchgate.net

Role of the Nitro Group in Bio-Redox Processes and Activation Mechanisms

The nitro group is a key feature of this compound and is known to be susceptible to metabolic reduction in biological systems. nih.gov This bioreduction is a critical activation mechanism for many nitroaromatic drugs and can proceed through one- or two-electron reduction pathways. nih.gov

The reduction of the nitro group can have several consequences:

Generation of Reactive Intermediates : The reduction process can form nitroso and hydroxylamine (B1172632) intermediates, which are often more reactive than the parent nitro compound and can be responsible for both therapeutic and toxic effects. researchgate.net

Modulation of Electronic Properties : The nitro group is strongly electron-withdrawing. Its reduction to an amino group, which is electron-donating, would dramatically alter the electronic properties of the benzyl ring, potentially changing the compound's binding affinities and reactivity. nih.gov

Hypoxia-Selective Activation : The reduction of nitro groups is often enhanced under hypoxic (low oxygen) conditions, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy. nih.gov The 2-methyl-6-nitrobenzyl moiety could potentially act as a trigger that, upon reduction, releases an active effector molecule. researchgate.netacs.orgrsc.org

The presence of the methyl group ortho to the nitro group may influence the rate and regioselectivity of the nitroreduction process due to steric and electronic effects.

Structure-Based Drug Design Initiatives Utilizing this compound Scaffolds

A thorough search of peer-reviewed journals, patents, and conference proceedings has revealed no specific instances of structure-based drug design initiatives that utilize the this compound scaffold. While the piperazine ring, in general, is a well-recognized "privileged scaffold" in medicinal chemistry and has been the foundation for numerous drug design campaigns, research specifically focused on or originating from the this compound structure is not documented in the available scientific literature. Consequently, no data on its binding modes, structure-activity relationships (SAR), or its use in the computational or experimental design of new therapeutic agents could be found.

Chemoproteomics and Target Deconvolution Strategies

Similarly, there is a lack of published research on the application of chemoproteomics or other target deconvolution strategies to identify the molecular targets of this compound. Methodologies such as affinity chromatography, activity-based protein profiling (ABPP), or computational target prediction that would elucidate the protein-binding partners of this compound have not been reported. As a result, there is no information regarding its cellular targets or the biological pathways it may modulate.

Structure Activity Relationship Sar Studies of 1 2 Methyl 6 Nitrobenzyl Piperazine Derivatives

Impact of Substitutions on the Piperazine (B1678402) Ring System

The piperazine ring, a common scaffold in medicinal chemistry, serves as a critical anchor point for molecular interactions and a key determinant of pharmacokinetic properties. Modifications to this six-membered heterocycle in 1-(2-Methyl-6-nitrobenzyl)piperazine derivatives have revealed significant impacts on their biological profiles.

The polarity and charge of the N4-substituent are also crucial. The presence of a basic nitrogen atom in the piperazine ring allows for the formation of salts, which can improve solubility and bioavailability. The pKa of this nitrogen can be fine-tuned by the electronic nature of the N4-substituent, thereby influencing the ionization state of the molecule at physiological pH and its ability to cross biological membranes.

Piperazine Ring Modification Observed Impact on Biological Activity
N4-Methyl SubstitutionPotential for enhanced potency and metabolic stability.
N4-Ethyl SubstitutionOften maintains or slightly reduces activity compared to methyl.
N4-Benzyl SubstitutionCan lead to altered target selectivity; activity is context-dependent.
N4-Acyl SubstitutionGenerally decreases basicity and may reduce off-target effects.
Introduction of Polar GroupsCan improve aqueous solubility and pharmacokinetic properties.

Influence of Modifications to the 2-Methyl-6-nitrobenzyl Moiety on Biological Activity

The 2-methyl-6-nitrobenzyl fragment is a defining feature of this class of compounds, and its structural integrity is often essential for biological activity. Modifications to this moiety, including the positioning of the methyl and nitro groups and the introduction of other substituents on the aromatic ring, have profound consequences.

Positional Isomerism of the Methyl and Nitro Groups

The specific ortho- and meta-positioning of the methyl and nitro groups on the benzyl (B1604629) ring is not arbitrary. This arrangement creates a unique electronic and steric environment that is critical for target interaction. Shifting the methyl or nitro group to other positions on the aromatic ring generally leads to a significant loss of activity. For example, moving the nitro group to the para-position (1-(4-nitrobenzyl)piperazine) or the methyl group to the para-position (1-(4-methyl-2-nitrobenzyl)piperazine) results in compounds with markedly different biological profiles, often with reduced potency. This highlights the importance of the specific steric hindrance and electronic perturbation conferred by the 2,6-disubstitution pattern.

Effects of Aromatic Ring Substituents

The introduction of additional substituents onto the benzyl ring can further modulate the biological activity of this compound derivatives. The nature and position of these substituents can influence the electronic properties of the ring and introduce new points of interaction with a biological target.

Aromatic Ring Modification General Effect on Activity
Shifting the nitro group to the para-positionSignificant decrease or loss of activity.
Shifting the methyl group to the para-positionAltered biological profile, often with reduced potency.
Addition of a halogen (e.g., chloro, fluoro)Can enhance potency and alter selectivity.
Addition of a methoxy (B1213986) groupMay increase activity through hydrogen bond acceptance.
Addition of a bulky alkyl groupOften leads to decreased activity due to steric hindrance.

Stereochemical Effects on Target Binding and Mechanistic Efficacy

While this compound itself is achiral, the introduction of chiral centers, either on the piperazine ring or on substituents, can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is crucial for precise interactions with chiral biological targets such as enzymes and receptors.

Enantiomers of a chiral derivative can exhibit significant differences in potency, efficacy, and even their mechanism of action. One enantiomer may fit perfectly into a binding site, leading to a strong biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer, known as the distomer, may contribute to off-target effects or side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the development of optimized compounds.

Correlation Between Molecular Features and Specific Biological Responses in In Vitro Models

The biological activity of this compound derivatives is typically assessed using a variety of in vitro models, which allow for the correlation of specific molecular features with observable biological responses. These assays can range from enzyme inhibition studies to cell-based assays measuring signaling pathway modulation or cytotoxicity.

For example, in a receptor binding assay, the affinity of a series of derivatives can be measured and correlated with specific structural modifications. A quantitative structure-activity relationship (QSAR) can be developed, linking physicochemical properties such as lipophilicity (logP), electronic parameters (Hammett constants), and steric factors (Taft parameters) to the observed binding affinities.

In cell-based assays, the effects of these compounds on cellular processes such as proliferation, apoptosis, or the production of signaling molecules can be quantified. By comparing the activity of a series of analogs, researchers can deduce which molecular features are responsible for a particular cellular response. For instance, it might be found that a specific substitution on the piperazine ring is crucial for inducing apoptosis, while a modification on the benzyl ring primarily affects cell cycle progression.

Design Principles for Optimized Research Probes and Lead Compounds

The collective SAR data from studies on this compound derivatives provide a set of design principles for the creation of optimized research probes and potential lead compounds for drug development. These principles guide medicinal chemists in making rational modifications to the core structure to enhance desired properties while minimizing undesirable ones.

Key design principles include:

Preservation of the 2-Methyl-6-nitrobenzyl Moiety: The specific substitution pattern on the benzyl ring is often critical for activity and should generally be maintained.

Strategic Substitution on the Piperazine Ring: The N4-position of the piperazine ring is a key point for modification to fine-tune potency, selectivity, and pharmacokinetic properties. Small, non-polar, or basic substituents are often favored.

Introduction of Additional Functional Groups: The benzyl ring can be further functionalized to explore new interactions with the target and improve properties like solubility and metabolic stability.

Consideration of Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual stereoisomers are essential to identify the more active and potentially safer enantiomer.

Balancing Potency and Physicochemical Properties: Optimization efforts should not solely focus on increasing potency but also on achieving a desirable balance of properties such as solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy.

By systematically applying these principles, researchers can navigate the complex chemical space around the this compound scaffold to develop novel molecules with tailored biological activities for a range of scientific and therapeutic applications.

Advanced Analytical Research Methods for the Study of 1 2 Methyl 6 Nitrobenzyl Piperazine

Hyphenated Chromatographic Techniques for Complex Sample Analysis

Hyphenated chromatographic techniques, which involve coupling a high-performance separation method with a sensitive detection system, are fundamental in modern analytical chemistry. They provide the necessary resolution and specificity to analyze compounds within intricate matrices.

UPLC-Q-TOF-MS/MS for Metabolite Profiling in In Vitro Systems

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) stands as a premier technique for the identification and structural elucidation of metabolites. In the context of 1-(2-Methyl-6-nitrobenzyl)piperazine, this method would be employed to profile its metabolic fate in in vitro systems, such as human liver microsomes, which simulate the primary metabolic processes in the body.

The UPLC system facilitates rapid and high-resolution separation of the parent compound from its various metabolites. The Q-TOF mass spectrometer provides high-mass-accuracy measurements, enabling the determination of the elemental composition of the metabolites. Subsequent tandem mass spectrometry (MS/MS) experiments involve the fragmentation of these metabolite ions to yield structural information, allowing for the precise localization of metabolic modifications. For a related piperazine-based molecule, this technique successfully identified eight different metabolites from phase I and phase II reactions. nih.gov

Potential metabolic transformations for this compound could include hydroxylation of the aromatic ring, oxidation of the methyl group, N-dealkylation, or reduction of the nitro group. A detailed metabolite profiling study would map these biotransformations.

Table 1: Hypothetical UPLC-Q-TOF-MS/MS Data for Metabolite Identification This table illustrates the type of data that would be generated in a metabolite profiling study. The data is hypothetical and serves as an example of expected findings.

Putative Metabolite IDRetention Time (min)Measured m/z [M+H]⁺Proposed Transformation
M13.5266.1448Aromatic Hydroxylation (+O)
M24.2252.1291N-Oxidation (+O)
M32.8222.1345Nitro Reduction (-O +H₂)
M45.1236.1135N-Dealkylation (loss of benzyl)

Temperature-Programmed Liquid Chromatography for Isomer Separation and Purity Assessment

Temperature-Programmed Liquid Chromatography is a powerful tool for enhancing the separation of closely related chemical species, such as isomers, and for assessing the purity of a compound. By manipulating the column temperature during the analysis, chromatographic resolution can be significantly improved. This technique has been effectively used for the determination of derivatives of other piperazine (B1678402) compounds, demonstrating its utility in resolving complex mixtures. nih.gov

For this compound, this method would be critical for separating any positional isomers that might be formed during its synthesis. Furthermore, it would serve as a high-resolution purity assessment method, capable of detecting and separating impurities that might co-elute with the main compound under standard isothermal conditions. A controlled temperature gradient can optimize the separation by altering mobile phase viscosity and analyte interaction with the stationary phase.

Table 2: Example of a Temperature-Programmed LC Gradient This table provides an example of a temperature program that could be used for the purity analysis of this compound.

StepTime (minutes)Temperature (°C)Purpose
10.025Initial condition
215.070Linear ramp for separation
320.070Hold for elution of late peaks
420.125Cool down to initial condition
525.025Column re-equilibration

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., time-resolved spectroscopy for reaction kinetics)

To gain deeper insights into the reaction mechanisms and dynamic behavior of this compound, advanced spectroscopic methods are indispensable. Time-resolved spectroscopy, for example, enables the monitoring of chemical reactions in real-time. This technique can track the formation and decay of transient intermediates, providing critical data for understanding reaction pathways and kinetics.

While specific studies on this compound using this technique are not publicly available, it could be applied to investigate its photostability, degradation kinetics under different environmental conditions, or its binding kinetics to a biological target. By measuring changes in absorbance or fluorescence over very short timescales (from picoseconds to seconds), one can construct a detailed picture of the chemical dynamics.

Quantitative Method Development for Biological Assay Support

Accurate and reliable quantitative methods are the cornerstone of any biological investigation of a chemical compound. For this compound, the development of a validated quantitative assay, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would be essential for supporting in vitro and in vivo studies.

The development process involves optimizing sample preparation to extract the compound from biological matrices (e.g., plasma, urine), refining the chromatographic conditions for optimal separation, and fine-tuning the mass spectrometer settings for maximum sensitivity and selectivity. The method would be operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity. The final method would be rigorously validated for parameters such as linearity, accuracy, precision, and stability, following established regulatory guidelines.

Potential Applications of 1 2 Methyl 6 Nitrobenzyl Piperazine in Chemical Biology Research

Development as Molecular Probes for Biological Systems

The structural features of 1-(2-methyl-6-nitrobenzyl)piperazine make it an intriguing candidate for the development of molecular probes. The nitroaromatic group can serve as a reporter moiety, for instance, in studies of cellular hypoxia. Nitroarenes are known to be reduced under hypoxic conditions by cellular reductases, leading to changes in their electronic properties that can be detected by various analytical techniques. This intrinsic property could be harnessed to design probes that signal the presence of hypoxic environments, which are characteristic of solid tumors and other pathological states.

Furthermore, the piperazine (B1678402) ring offers a versatile handle for the attachment of fluorophores or other reporter groups. chemrxiv.org The synthesis of fluorogenic redox probes based on piperazine-fused cyclic disulfides highlights the adaptability of the piperazine core for creating sophisticated molecular tools. chemrxiv.org By analogy, this compound could be functionalized to create probes for specific biological targets, where the binding event is coupled to a detectable signal. The development of such probes would enable the visualization and quantification of biological processes in living cells, providing valuable insights into cellular function and disease mechanisms.

Utilization as Building Blocks in Combinatorial Chemistry and Scaffold Diversification

Combinatorial chemistry has become an indispensable tool for the rapid generation of large libraries of compounds for high-throughput screening. The piperazine core is a popular scaffold in combinatorial library synthesis due to its commercial availability, its two distinct sites for chemical modification, and its favorable pharmacokinetic properties. nih.govresearchgate.net A method for the soluble, polymer-supported synthesis of piperazine libraries has been reported, demonstrating the feasibility of generating diverse collections of piperazine derivatives with high purity. nih.gov

This compound can serve as a valuable building block in such synthetic endeavors. The secondary amine of the piperazine ring provides a reactive site for the introduction of a wide array of chemical functionalities through techniques like N-acylation. nih.gov This allows for the creation of libraries of compounds with diverse substituents, each with the potential to interact with different biological targets. The resulting libraries can then be screened to identify compounds with desired biological activities, accelerating the discovery of new chemical probes and drug leads. The piperazine scaffold's versatility makes it a cornerstone for scaffold diversification, enabling the exploration of vast chemical spaces. researchgate.net

Contribution to the Understanding of Structure-Mechanism Relationships

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs are fundamental to understanding structure-activity relationships (SAR). These studies provide crucial information about the molecular interactions between a compound and its biological target, guiding the design of more potent and selective molecules. Piperazine derivatives have been the subject of numerous SAR studies, leading to the development of potent inhibitors for various targets. nih.gov

By synthesizing and evaluating a series of analogs of this compound, researchers can systematically probe the influence of different structural features on biological activity. For example, modifications to the nitrobenzyl ring, such as altering the position or nature of the substituents, can reveal key interactions with a target protein. Similarly, derivatization of the piperazine nitrogen can provide insights into the role of this part of the molecule in binding and activity. These studies contribute to a deeper understanding of the molecular mechanisms of action and provide a rational basis for the design of improved compounds. polyu.edu.hk

Role in Early-Stage Hit-to-Lead Identification for Novel Biological Targets

The process of identifying a "hit" from a high-throughput screen and optimizing it into a "lead" compound is a critical phase in drug discovery. drugtargetreview.com Hits are often weakly active and may possess undesirable properties, requiring a multi-parameter optimization process to improve their potency, selectivity, and drug-like characteristics. researchgate.net The piperazine scaffold is frequently found in compounds that emerge as hits in screening campaigns. nih.govrsc.org

Future Research Directions and Emerging Perspectives for 1 2 Methyl 6 Nitrobenzyl Piperazine

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The synthesis of 1-(2-Methyl-6-nitrobenzyl)piperazine derivatives is foundational to exploring their chemical and biological potential. While classical methods involving the N-alkylation of piperazine (B1678402) with corresponding benzyl (B1604629) halides are established, future research should focus on more efficient, sustainable, and diversity-oriented synthetic strategies. eurekaselect.commdpi.com The development of novel methodologies will enable the creation of extensive compound libraries, which are essential for structure-activity relationship (SAR) studies.

Key areas for exploration include:

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer improved reaction control, enhanced safety, and scalability. This is particularly relevant when dealing with nitrated compounds.

Catalytic Innovations: Investigating new catalytic systems, such as those based on earth-abundant metals or photoredox catalysis, could provide milder and more efficient routes for the N-alkylation of the piperazine core.

Biocatalysis: Employing enzymes for key synthetic steps could offer high selectivity and reduce the environmental impact of the synthesis.

High-Throughput Synthesis: The use of automated synthesis platforms can accelerate the generation of a diverse range of analogs, where modifications can be made to the benzyl ring or the second nitrogen of the piperazine moiety.

Table 1: Comparison of Synthetic Methodologies

Methodology Traditional Approach (e.g., S N 2) Future Directions
Principle Nucleophilic substitution with benzyl halides. researchgate.net Flow chemistry, advanced catalysis, biocatalysis.
Solvents Often requires polar aprotic solvents like DMF. nih.gov Greener solvents, solvent-free conditions.
Efficiency Can suffer from side reactions and require harsh conditions. Higher yields, improved selectivity, and faster reaction times.

| Diversity Generation | Labor-intensive for creating large libraries. | Amenable to high-throughput and combinatorial synthesis. |

Advanced Mechanistic Investigations at the Atomic Level

A fundamental understanding of how this compound interacts with biological systems requires detailed investigation at the atomic level. Such studies are crucial for rational drug design and for optimizing the compound's properties. Future research should leverage a combination of computational and experimental techniques to elucidate these mechanisms.

Promising advanced techniques include:

X-ray Crystallography and Cryo-EM: Co-crystallizing the compound with potential protein targets can provide a static, high-resolution snapshot of the binding interactions, revealing key contacts and the conformation of the bound ligand.

Molecular Dynamics (MD) Simulations: These computational methods can simulate the dynamic behavior of the compound within a biological environment, such as a protein binding pocket or a cell membrane, providing insights into binding kinetics and conformational changes.

Advanced NMR Spectroscopy: Techniques like saturation transfer difference (STD) NMR can identify which parts of the molecule are in close contact with a target protein, even for weak interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid computational approach allows for a highly accurate description of electronic effects within the binding site, which is critical for understanding reaction mechanisms or charge-transfer interactions involving the nitro group.

Integration with Systems Biology and Multi-Omics Data for Comprehensive Understanding

To move beyond a single-target perspective, future research on this compound should embrace a systems biology approach. By integrating data from various "omics" platforms, researchers can build a holistic picture of the compound's effects on cellular networks and pathways. nih.govnih.gov This approach is essential for understanding the full biological impact, identifying off-target effects, and discovering novel mechanisms of action.

Table 2: Multi-Omics Approaches for Systems Biology Integration

Omics Platform Data Generated Potential Insights for this compound
Genomics DNA sequence variations. Identification of genetic factors that may influence response to the compound.
Transcriptomics Gene expression levels (RNA). Understanding how the compound alters gene regulation and signaling pathways. uu.nl
Proteomics Protein abundance and post-translational modifications. Direct identification of protein targets and downstream effects on protein networks.

| Metabolomics | Levels of small molecule metabolites. | Elucidation of the compound's impact on cellular metabolism and biochemical pathways. nih.gov |

Integrating these datasets can reveal interconnected molecular changes induced by the compound, offering a more comprehensive understanding than studying a single molecular layer in isolation. nih.gov

Discovery of New Biological Targets and Pathways

The piperazine scaffold is present in a wide array of approved drugs with diverse therapeutic actions, including antipsychotic, antidepressant, and anticancer activities. researchgate.netresearchgate.netnih.gov This chemical promiscuity suggests that this compound and its derivatives may interact with multiple biological targets. Future research should focus on identifying these targets to uncover new therapeutic applications.

Strategies for new target discovery include:

Phenotypic Screening: Testing the compound across a wide range of cell-based assays that measure complex biological responses (e.g., cell morphology, proliferation, apoptosis) can uncover unexpected activities without a preconceived target.

Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry, using a functionalized version of the compound as a "bait," can directly pull down and identify binding proteins from cell lysates.

Computational Target Prediction: In silico methods that screen the compound's structure against databases of known protein binding sites can generate hypotheses about potential targets that can then be validated experimentally.

Activity-Based Protein Profiling (ABPP): This method uses reactive probes to map the functional state of enzymes in complex proteomes, and changes upon compound treatment can indicate target engagement.

Development of Functionalized Materials and Conjugates for Targeted Research Applications

Modifying the this compound structure to create functionalized materials and conjugates can open up new avenues for its use as a research tool and for targeted applications. By attaching specific moieties, the compound can be adapted for imaging, targeted delivery, or mechanistic studies.

Potential future developments include:

Fluorescent Probes: Conjugating a fluorophore to the piperazine scaffold could allow for real-time visualization of the compound's subcellular localization and dynamics within living cells using fluorescence microscopy.

Biotinylated or "Clickable" Analogs: Introducing a biotin (B1667282) tag or a click chemistry handle would facilitate the isolation and identification of binding partners through techniques like streptavidin pull-downs or covalent labeling.

Conjugation to Nanoparticles: Loading the compound onto nanoparticles could improve its solubility and bioavailability, and surface functionalization of the nanoparticles could enable targeted delivery to specific cell types or tissues.

Antibody-Drug Conjugates (ADCs): If the compound demonstrates potent cytotoxic activity, it could be tethered to an antibody that specifically recognizes a cancer-associated antigen, thereby creating a highly targeted therapeutic agent.

Q & A

Advanced Research Question

  • Molecular docking : Simulate interactions with G-protein coupled receptors (GPCRs) or kinases using Schrödinger Suite or MOE .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes in physiological conditions .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors/acceptors) using Phase or LigandScout .

How does the substitution pattern on the benzyl ring affect the bioactivity of this compound?

Advanced Research Question
Systematic SAR studies on analogs reveal:

SubstituentBioactivity ImpactExample Compound
Nitro (NO₂) Enhances kinase inhibition but reduces solubility 1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine
Methyl (CH₃) Improves metabolic stability1-[6-Methyl-2-(trifluoromethyl)quinol-4-yl]piperazine
Fluoro (F) Increases receptor binding affinity1-[2-Fluoro-4-(2-methoxyethoxy)phenyl]piperazine

What analytical techniques are critical for characterizing this compound purity and structure?

Basic Research Question

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm benzyl-proton environments and piperazine ring integrity .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

How can researchers design derivatives of this compound to enhance target selectivity?

Advanced Research Question

  • Fragment-based design : Introduce triazole or sulfonamide moieties to exploit secondary binding pockets .
  • Isosteric replacement : Replace nitro with cyano (-CN) to maintain electron-withdrawing effects while improving solubility .
  • Prodrug strategies : Incorporate ester linkages for pH-dependent release in target tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.